molecular formula C8H8BrFO B061342 1-(2-Bromoethoxy)-2-fluorobenzene CAS No. 193220-21-2

1-(2-Bromoethoxy)-2-fluorobenzene

Cat. No.: B061342
CAS No.: 193220-21-2
M. Wt: 219.05 g/mol
InChI Key: NSMQOWMNTQCZPM-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-fluorobenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where a bromine atom is attached to an ethoxy group, and a fluorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-2-fluorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-fluorophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming 2-fluorophenol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products Formed:

    Nucleophilic Substitution: Formation of 2-fluoroethoxy derivatives.

    Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

    Reduction: Formation of 2-fluorophenol.

Scientific Research Applications

1-(2-Bromoethoxy)-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-2-fluorobenzene depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

  • 1-(2-Bromoethoxy)-2-methoxybenzene
  • 1-(2-Bromoethoxy)-2-chlorobenzene
  • 1-(2-Bromoethoxy)-2-iodobenzene

Comparison: 1-(2-Bromoethoxy)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions. The fluorine atom can enhance the compound’s stability and lipophilicity, making it potentially more suitable for certain applications compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQOWMNTQCZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368398
Record name 1-(2-bromoethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193220-21-2
Record name 1-(2-bromoethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-2-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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